The Structural Elucidation and Application of Cy5 Alkyne: A Technical Guide
The Structural Elucidation and Application of Cy5 Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5 alkyne, a fluorescent probe widely utilized in biological research. The document details its molecular architecture, key quantitative characteristics, and standardized protocols for its use in labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Core Molecular Structure and Properties
Cy5 alkyne is a far-red fluorescent dye belonging to the cyanine (B1664457) family. Its structure is characterized by a core cyanine dye, which is responsible for its fluorescent properties, and a terminal alkyne group. This alkyne moiety serves as a reactive handle for covalent attachment to molecules containing an azide (B81097) group via the highly efficient and bioorthogonal click chemistry reaction.[1][2] The molecular structure allows for its application in a variety of aqueous environments, with its fluorescence being stable over a pH range of 4 to 10.[1]
Below is a diagram illustrating the fundamental chemical structure of a common form of Cy5 alkyne.
Caption: Generalized structure of a Cy5 alkyne molecule.
Quantitative Data Summary
The photophysical and chemical properties of Cy5 alkyne are critical for its effective use in various applications. The following table summarizes key quantitative data for a common variant of Cy5 alkyne.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₂ClN₃O | [3] |
| Molecular Weight | ~556.2 g/mol | [3] |
| Excitation Maximum (λex) | ~650 nm | [4] |
| Emission Maximum (λem) | ~665-670 nm | [4][5] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [6] |
| Solubility | Soluble in DMSO and DMF | [6] |
| Purity (typical) | >95% (HPLC) | [4] |
Experimental Protocols
The primary application of Cy5 alkyne is the fluorescent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This section provides detailed methodologies for the labeling of proteins and nucleic acids.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The general workflow for labeling an azide-modified biomolecule with Cy5 alkyne is depicted below.
Caption: Experimental workflow for Cy5 alkyne labeling via CuAAC.
Detailed Methodology for Protein Labeling
This protocol is designed for the labeling of a protein that has been metabolically or chemically modified to contain an azide group.
-
Protein Preparation:
-
Ensure the azide-modified protein is in a buffer free of primary amines (e.g., Tris) and at a concentration of 2-10 mg/mL.[7]
-
A suitable buffer is 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0.[7][8] If necessary, perform a buffer exchange using dialysis or a desalting column.[7]
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cy5 alkyne in anhydrous DMSO.[9]
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.[10]
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[10]
-
Prepare a 100 mM stock solution of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.[10]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the Cy5 alkyne stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-fold molar excess of Cy5 alkyne is common.
-
Add the THPTA solution to the protein-dye mixture to a final concentration of 2 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]
-
-
Purification of Labeled Protein:
-
Remove the unreacted Cy5 alkyne and other small molecules using size-exclusion chromatography (e.g., a spin column with an appropriate molecular weight cutoff), dialysis, or HPLC.[1][7]
-
For spin column purification, equilibrate the column with the desired storage buffer before loading the reaction mixture.[7][8] Centrifuge to collect the purified, labeled protein.[7][8]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[7]
-
Detailed Methodology for Nucleic Acid Labeling
This protocol is suitable for labeling oligonucleotides or DNA that have been synthesized to include an alkyne group.
-
Nucleic Acid Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
In a pressure-tight vial, combine the alkyne-modified nucleic acid with a 2-5 fold molar excess of Cy5 azide.[11][12]
-
Add 2 M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) to a final concentration of 0.2 M.[9]
-
Add DMSO to the reaction mixture (the final percentage may vary, but up to 50% is common).[9]
-
Prepare a premixed solution of CuSO₄ and the stabilizing ligand. A 5:1 ligand-to-copper ratio is often used.[13] Add this complex to the reaction mixture.
-
Add a fresh solution of sodium ascorbate to initiate the reaction.[10]
-
Incubate the reaction at room temperature for 30 minutes to 4 hours, or overnight, protected from light.[9][12]
-
-
Purification of Labeled Nucleic Acid:
-
Precipitate the labeled nucleic acid using ethanol (B145695) or acetone (B3395972).[9]
-
Wash the pellet with cold 70% ethanol or acetone to remove unreacted reagents.[9]
-
Alternatively, purify the labeled nucleic acid using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[9][14]
-
-
Characterization:
-
Confirm successful labeling and assess purity using methods such as MALDI-TOF mass spectrometry or by analyzing the absorbance spectrum of the purified product.[12]
-
References
- 1. lifetein.com [lifetein.com]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Cy5 alkyne | C35H42ClN3O | CID 91757884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Cy5-alkyne | 1223357-57-0 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. glenresearch.com [glenresearch.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
